(R)-N-((R)-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the benzyloxy and diphenylphosphanyl groups, followed by their attachment to the phenyl ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The benzyloxy and diphenylphosphanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets ®-N-(®-1-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C34H40NO2PS |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-[(1R)-1-(2-diphenylphosphanyl-3-phenylmethoxyphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H40NO2PS/c1-33(2,3)32(35-39(36)34(4,5)6)29-23-16-24-30(37-25-26-17-10-7-11-18-26)31(29)38(27-19-12-8-13-20-27)28-21-14-9-15-22-28/h7-24,32,35H,25H2,1-6H3/t32-,39?/m0/s1 |
InChI Key |
ZSCGUSZAFVYROV-DKHGMYDOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=C(C(=CC=C1)OCC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=C(C(=CC=C1)OCC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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